Gusacitinib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

Janus kinase-SYK inhibitor

See also: this compound Hydrochloride (active moiety of).

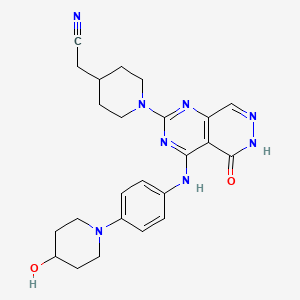

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N8O2/c25-10-5-16-6-11-32(12-7-16)24-28-20-15-26-30-23(34)21(20)22(29-24)27-17-1-3-18(4-2-17)31-13-8-19(33)9-14-31/h1-4,15-16,19,33H,5-9,11-14H2,(H,30,34)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFLXLJXEIUQDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC#N)C2=NC3=C(C(=O)NN=C3)C(=N2)NC4=CC=C(C=C4)N5CCC(CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425381-60-7 | |

| Record name | Gusacitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425381607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gusacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15670 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUSACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4801QYW816 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gusacitinib: A Technical Guide to Dual SYK/JAK Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gusacitinib (formerly ASN002) is an orally bioavailable small molecule that acts as a dual inhibitor of Spleen Tyrosine Kinase (SYK) and the Janus Kinase (JAK) family.[1][2] This unique mechanism of action allows this compound to modulate multiple key signaling pathways implicated in a variety of inflammatory and autoimmune diseases. By targeting both SYK and JAKs, this compound has the potential to offer a broader and more profound immunomodulatory effect compared to agents that inhibit either pathway alone. This technical guide provides an in-depth overview of the dual SYK/JAK inhibition pathway of this compound, presenting key preclinical and clinical data, outlining experimental methodologies, and visualizing the core mechanisms of action.

Core Mechanism: Dual Inhibition of SYK and JAK Pathways

This compound is a potent inhibitor of both SYK and the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] This dual activity allows it to interfere with signaling downstream of a wide range of receptors, including cytokine receptors, B-cell receptors (BCR), and Fc receptors.

The JAK/STAT Pathway

The JAK-STAT signaling cascade is a critical pathway for numerous cytokines and growth factors involved in inflammation and immunity.[4][5] Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. This compound, by inhibiting JAK1, JAK2, JAK3, and TYK2, can effectively block the signaling of a broad spectrum of pro-inflammatory cytokines, including those involved in Th1, Th2, Th17, and Th22 pathways.[3]

The SYK Signaling Pathway

SYK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors, including the B-cell receptor and Fc receptors on mast cells and basophils.[6] Activation of these receptors leads to the recruitment and activation of SYK, which in turn initiates a cascade of downstream signaling events, culminating in the release of inflammatory mediators such as cytokines, chemokines, and histamine. SYK is also involved in IL-17 receptor signaling in keratinocytes, contributing to their proliferation and differentiation.[3] this compound's inhibition of SYK can therefore dampen the inflammatory response mediated by B cells, mast cells, and other immune cells.

Data Presentation

In Vitro Kinase Inhibition

This compound has demonstrated potent inhibitory activity against both SYK and the JAK family of kinases in biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase | IC50 (nM) |

| SYK | 5[1][7][8] |

| JAK1 | 46[1][7][8] |

| JAK2 | 4[1][7][8] |

| JAK3 | 11[1][7][8] |

| TYK2 | 8[1][7][8] |

Clinical Efficacy in Chronic Hand Eczema (Phase 2b Study)

A randomized, double-blind, placebo-controlled Phase 2b study evaluated the efficacy and safety of this compound in 97 adult patients with moderate-to-severe chronic hand eczema (CHE).[3][9][10] Patients were randomized to receive this compound 40 mg, 80 mg, or placebo once daily.[9][10] The primary endpoint was the mean percentage change from baseline in the modified Total Lesion-Symptom Score (mTLSS) at week 16.[3]

| Efficacy Endpoint | This compound 40 mg | This compound 80 mg | Placebo |

| mTLSS % Change from Baseline (Week 16) | -49.0% | -69.5% (p<0.005 vs placebo) | -33.5%[9][10] |

| PGA 0/1 (Clear or Almost Clear) at Week 16 | 21.2% | 31.3% (p<0.05 vs placebo) | 6.3%[10] |

| HECSI % Change from Baseline (Week 16) | N/A | -73.3% (p<0.001 vs placebo) | -21.7%[10] |

| mTLSS Pruritus Sub-score % Improvement (Week 16) | 50% | 66% | N/A[11] |

PGA: Physician's Global Assessment; HECSI: Hand Eczema Severity Index.

Rapid and significant improvements were observed as early as week 2 for patients receiving the 80 mg dose of this compound.[9][10]

Experimental Protocols

While specific, detailed protocols for the assays used in the development of this compound are proprietary, the following sections describe general methodologies for key experiments cited. These are intended to be illustrative of the types of assays performed.

In Vitro Kinase Inhibition Assay (Example Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SYK and JAK family kinases.

Methodology: A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay.

TR-FRET Assay Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. The peptide and a phospho-specific antibody are labeled with a FRET donor and acceptor pair. Kinase activity leads to phosphorylation, allowing the antibody to bind, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibition of the kinase reduces the signal.

Example TR-FRET Protocol:

-

Reagents: Recombinant human SYK, JAK1, JAK2, JAK3, or TYK2 enzyme; biotinylated substrate peptide; ATP; europium-labeled anti-phosphotyrosine antibody; streptavidin-allophycocyanin (SA-APC).

-

Procedure: a. Add 5 µL of this compound at various concentrations (in DMSO, then diluted in assay buffer) to the wells of a 384-well plate. b. Add 5 µL of a mixture of the kinase and biotinylated substrate peptide. c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 10 µL of ATP solution. e. Incubate for 60 minutes at room temperature. f. Stop the reaction by adding 10 µL of EDTA. g. Add 10 µL of the detection mix (europium-labeled antibody and SA-APC). h. Incubate for 60 minutes at room temperature. i. Read the plate on a TR-FRET-compatible reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Data Analysis: Calculate the ratio of the emission at 665 nm to that at 615 nm. Plot the ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phosphorylation Assay (Example Protocol)

Objective: To assess the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Methodology: Flow cytometry-based phospho-STAT (pSTAT) analysis.

Example pSTAT Protocol:

-

Cell Source: Freshly drawn human whole blood or isolated PBMCs.

-

Procedure: a. Pre-incubate whole blood or PBMCs with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C. b. Stimulate the cells with a specific cytokine (e.g., IL-6 for JAK1/JAK2, IL-4 for JAK1/JAK3, IFN-α for JAK1/TYK2) for 15-30 minutes at 37°C. c. Fix the cells immediately with a fixation buffer (e.g., paraformaldehyde). d. Permeabilize the cells with a permeabilization buffer (e.g., methanol). e. Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3, anti-pSTAT5, anti-pSTAT6). f. Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of the pSTAT signal in specific cell populations (e.g., lymphocytes, monocytes).

-

Data Analysis: Normalize the MFI of the this compound-treated samples to the vehicle-treated, cytokine-stimulated control. Plot the normalized MFI against the this compound concentration to determine the IC50 for inhibition of STAT phosphorylation.

Mandatory Visualization

Caption: this compound's dual inhibition of JAKs and SYK.

Caption: Workflow for assessing pSTAT inhibition.

Conclusion

This compound's novel dual inhibitory mechanism targeting both the SYK and JAK signaling pathways represents a promising therapeutic strategy for a range of immune-mediated inflammatory diseases. The preclinical data demonstrate potent inhibition of these key kinases, and the clinical data from the Phase 2b study in chronic hand eczema provide strong evidence of its efficacy and a favorable safety profile. The ability to simultaneously modulate multiple downstream pathways of both innate and adaptive immunity positions this compound as a potentially significant advancement in the treatment of complex inflammatory conditions. Further clinical development will continue to elucidate the full therapeutic potential of this dual-pathway inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. academic.oup.com [academic.oup.com]

- 4. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Simultaneous inhibition of JAK and SYK kinases ameliorates chronic and destructive arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of a Natural Syk Inhibitor from Chinese Medicine through a Docking-Based Virtual Screening and Biological Assay Study [mdpi.com]

Gusacitinib Target Profile and IC50 Values: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gusacitinib (formerly ASN002) is a potent, orally bioavailable small molecule inhibitor targeting both the Spleen Tyrosine Kinase (SYK) and the Janus Kinase (JAK) family.[1][2][3] Its dual-inhibitor nature allows it to modulate both adaptive and innate immunity, making it a subject of significant interest for the treatment of various inflammatory and autoimmune diseases, as well as certain cancers.[1][4] This technical guide provides a comprehensive overview of this compound's target profile, its corresponding half-maximal inhibitory concentration (IC50) values, the experimental methodologies for these determinations, and the key signaling pathways it modulates.

Target Profile and IC50 Values

This compound is characterized as a dual inhibitor of SYK and a pan-JAK inhibitor, demonstrating potent inhibition across multiple kinases. The IC50 values, a measure of the drug's potency, have been determined through biochemical assays.[1][4]

| Target | IC50 (nM) |

| SYK | 5 |

| JAK1 | 46 |

| JAK2 | 4 |

| JAK3 | 11 |

| TYK2 | 8 |

| Table 1: IC50 values of this compound against its primary kinase targets.[1][4] |

Signaling Pathways

This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in inflammation and immune responses. The primary pathway modulated by its JAK inhibition is the JAK-STAT signaling cascade.

JAK-STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors.[5] Upon cytokine binding to its receptor, the associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immunity, and cell proliferation.[6] this compound's inhibition of JAK1, JAK2, JAK3, and TYK2 effectively blocks this cascade, thereby downregulating the inflammatory response.[5]

Caption: JAK-STAT signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The determination of IC50 values is a critical step in drug discovery and is typically performed using in vitro kinase assays. While the specific proprietary protocols for this compound are not publicly available, a generalized methodology based on common industry practices is outlined below.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

This protocol describes a common method for determining the IC50 of an inhibitor against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human kinase (e.g., SYK, JAK1, JAK2, JAK3, TYK2)

-

Kinase-specific substrate peptide

-

This compound (or other test inhibitor)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Luminescent kinase activity assay kit (e.g., ADP-Glo™)

-

Microplate reader capable of luminescence detection

-

384-well white microplates

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 1:3 or 1:10 dilutions.

-

Further dilute the compound in the kinase assay buffer to the desired final concentrations.

-

-

Assay Plate Preparation:

-

Add the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.

-

Add the recombinant kinase to each well, except for the negative control wells.

-

Add the specific substrate peptide to all wells.

-

-

Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the instructions of the luminescent kinase activity assay kit. This typically involves two steps:

-

Adding a reagent to deplete the remaining ATP.

-

Adding a second reagent to convert the ADP to ATP and then measure the light output from a luciferase reaction.

-

-

Read the luminescence on a microplate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (from no-enzyme controls) from all other readings.

-

Normalize the data by setting the vehicle-treated wells (no inhibitor) as 100% activity and the no-enzyme wells as 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: A generalized experimental workflow for determining the IC50 of this compound.

Conclusion

This compound is a potent dual SYK/JAK inhibitor with low nanomolar IC50 values against its target kinases. Its ability to broadly inhibit the JAK-STAT signaling pathway underscores its potential as a therapeutic agent for a range of inflammatory and immune-mediated diseases. The methodologies described provide a framework for the in vitro characterization of such kinase inhibitors, which is a fundamental component of the drug discovery and development process. Further research and clinical investigations will continue to delineate the full therapeutic potential and safety profile of this compound.

References

- 1. promega.com [promega.com]

- 2. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. promega.com [promega.com]

- 4. assayquant.com [assayquant.com]

- 5. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medizinonline.com [medizinonline.com]

Preclinical Profile of Gusacitinib: A Dual JAK/SYK Inhibitor for Atopic Dermatitis

Lawrenceville, NJ – Gusacitinib (formerly ASN002), an orally administered small molecule, demonstrates potent dual inhibitory activity against both Janus kinases (JAKs) and spleen tyrosine kinase (SYK). Preclinical data underscore its potential as a therapeutic agent for atopic dermatitis (AD) by targeting key inflammatory pathways implicated in the disease's pathogenesis. This technical guide provides a comprehensive overview of the preclinical findings for this compound, focusing on its mechanism of action, in vitro potency, and the underlying signaling pathways it modulates.

Core Mechanism of Action: Dual Inhibition of JAK and SYK Pathways

This compound is designed to concurrently inhibit the JAK-STAT and SYK signaling pathways, both of which are crucial in the complex inflammatory cascade of atopic dermatitis. The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are essential for signal transduction of numerous cytokines that drive AD, including those involved in T-helper cell differentiation and function (Th1, Th2, Th17, and Th22). SYK is a key mediator of immunoreceptor signaling in various immune cells, including B-cells and mast cells, and plays a role in inflammation.[1] By targeting both cascades, this compound offers a multi-pronged approach to mitigating the inflammation and immune dysregulation characteristic of atopic dermatitis.

In Vitro Kinase Inhibition Profile

Biochemical assays have demonstrated this compound's potent inhibitory activity against SYK and all four members of the JAK family. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating high potency.[1][2][3]

| Target Kinase | IC50 (nM) |

| SYK | 5[1][2][3] |

| JAK1 | 46[1][2][3] |

| JAK2 | 4[1][2][3] |

| JAK3 | 11[1][2][3] |

| TYK2 | 8[1][2][3] |

Signaling Pathway Modulation

The dual inhibition of JAK and SYK by this compound leads to the downstream modulation of multiple cytokine and cellular pathways integral to the pathophysiology of atopic dermatitis.

JAK-STAT Signaling Pathway Inhibition

This compound's inhibition of the JAK family disrupts the signaling of key cytokines involved in AD. This includes the Th2 cytokines (IL-4, IL-13, IL-31), Th1 cytokines (IFN-γ), Th17 cytokines (IL-17), and Th22 cytokines (IL-22), all of which contribute to skin inflammation, barrier dysfunction, and pruritus.[4]

Caption: this compound inhibits JAKs, blocking cytokine signaling.

SYK Signaling Pathway Inhibition in B-Cells

In B-cells, SYK is critical for signal transduction downstream of the B-cell receptor (BCR). Inhibition of SYK by this compound can modulate B-cell activation and proliferation, which are implicated in the allergic sensitization component of atopic dermatitis.

Caption: this compound blocks SYK-mediated B-cell activation.

Experimental Protocols

Detailed experimental protocols for the in vitro kinase assays that generated the IC50 values are not extensively available in the public domain. The provided IC50 values are reported from biochemical assays.[1]

In Vivo Preclinical Data

While toxicology studies in rats and dogs have been conducted, specific preclinical data for this compound in animal models of atopic dermatitis are not currently available in the reviewed literature.[3] Preclinical studies have indicated efficacy in rodent xenograft models of non-Hodgkin's lymphoma.[5]

Summary and Future Directions

The preclinical data for this compound strongly support its mechanism of action as a potent dual inhibitor of JAK and SYK. Its ability to modulate key inflammatory pathways at low nanomolar concentrations provides a strong rationale for its development in atopic dermatitis. Further publication of detailed in vitro and in vivo preclinical studies would provide deeper insights into its pharmacological profile. The promising preclinical findings have paved the way for clinical investigation, with several clinical trials completed or underway to evaluate the efficacy and safety of this compound in patients with atopic dermatitis and other inflammatory conditions.[6][7]

References

- 1. The oral Janus kinase/spleen tyrosine kinase inhibitor ASN002 demonstrates efficacy and improves associated systemic inflammation in patients with moderate‐to‐severe atopic dermatitis: results from a randomized double‐blind placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor this compound (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]

- 5. This compound (ASN002) / Asana BioSci, Formation Bio, Sanofi [delta.larvol.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Therapeutic New Era for Atopic Dermatitis: Part 2. Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Gusacitinib: A Dual JAK/SYK Inhibitor Modulating Th1, Th2, Th17, and Th22 Pathways in Inflammatory Dermatoses

Introduction

Gusacitinib (formerly ASN002) is an orally administered small molecule that functions as a potent dual inhibitor of the Janus kinase (JAK) family and spleen tyrosine kinase (SYK).[1][2] Developed for the treatment of chronic inflammatory conditions, its unique mechanism of action allows it to simultaneously target multiple cytokine signaling pathways that are central to the pathogenesis of diseases like atopic dermatitis (AD) and chronic hand eczema (CHE).[3][4] By modulating the intracellular signaling of key immune pathways, this compound effectively suppresses the activity of T-helper (Th) cell subsets—specifically Th1, Th2, Th17, and Th22—which are critical drivers of the inflammation seen in these complex dermatological diseases.[3][4][5][6]

Core Mechanism of Action: Dual Inhibition of JAK and SYK

This compound's therapeutic effect stems from its ability to inhibit two distinct families of kinases:

-

Janus Kinases (JAKs): This family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), is essential for transducing signals from a wide array of cytokine and growth factor receptors.[4][7] When a cytokine binds to its receptor, associated JAKs become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[8] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immune cell differentiation, and proliferation.[8][9] this compound broadly inhibits the JAK family, thereby disrupting these critical signaling cascades.[4]

-

Spleen Tyrosine Kinase (SYK): SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling of various immune receptors, including B-cell receptors and Fc receptors.[3] Importantly, SYK is also involved in IL-17 receptor signaling in keratinocytes, contributing to their proliferation and terminal differentiation.[3]

By simultaneously targeting both JAK and SYK, this compound offers a multi-pathway approach, targeting both the immune cells that produce inflammatory cytokines and the epithelial cells that respond to them.[3][4]

Quantitative Data: Inhibitory Profile and Clinical Efficacy

The following tables summarize the quantitative data on this compound's inhibitory activity and its clinical efficacy in moderate-to-severe chronic hand eczema and atopic dermatitis.

Table 1: this compound In Vitro Inhibitory Activity (IC50)

| Target Kinase | IC50 (nM) |

|---|---|

| SYK | 5 |

| JAK1 | 46 |

| JAK2 | 4 |

| JAK3 | 11 |

| TYK2 | 8 |

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Table 2: Summary of this compound Phase 2b Clinical Trial Results in Chronic Hand Eczema (CHE)

| Endpoint (at Week 16) | Placebo | This compound (40 mg) | This compound (80 mg) |

|---|---|---|---|

| mTLSS % Decrease from Baseline | 33.5% | 49.0% (p=0.132) | 69.5% (p<0.005) |

| PGA Clear or Almost Clear | 6.3% | - | 31.3% (p<0.05) |

| HECSI % Decrease from Baseline | 21.7% | 51.4% (p=0.05) | 73.3% (p<0.001) |

| mTLSS Pruritus Sub-score % Improvement | - | 50% | 66% |

mTLSS: modified Total Lesion Severity Score; PGA: Physician's Global Assessment; HECSI: Hand Eczema Severity Index. Data from a randomized, double-blind, placebo-controlled study (NCT03728504).[3][4][5][10]

Table 3: Summary of this compound Phase 1b Clinical Trial Results in Atopic Dermatitis (AD)

| Endpoint (at Day 28) | Placebo (n=?) | This compound (20 mg) | This compound (40 mg) | This compound (80 mg) |

|---|---|---|---|---|

| EASI-50 Achievement | 22% | 20% (p=0.093) | 100% (p=0.0003) | 83% (p=0.003) |

| EASI-75 Achievement | 22% | 0% (p=0.027) | 71% (p=0.006) | 33% (p=0.065) |

EASI-50/75: Eczema Area and Severity Index 50%/75% improvement. Data from a Phase 1b study in patients with moderate-to-severe AD.[11]

Modulation of T-Helper Cell Signaling Pathways

This compound's broad inhibitory profile allows it to suppress the four key T-helper cell pathways implicated in the pathogenesis of atopic and inflammatory skin diseases.

Th1 Pathway Modulation

The Th1 pathway is characterized by the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which signal through receptors associated with JAK1, JAK2, and TYK2.[12][13] This signaling activates STAT1, a key transcription factor for Th1 cell differentiation and function.[9][14] By inhibiting these JAKs, this compound can block STAT1 phosphorylation, thereby suppressing the expression of Th1-driven inflammatory genes.

Th2 Pathway Modulation

The Th2 pathway is central to atopic diseases and is driven by cytokines like IL-4, IL-5, and IL-13.[15][16] IL-4 and IL-13 signal through receptors that utilize JAK1 and JAK3, leading to the phosphorylation of STAT6.[9][17] Activated STAT6 promotes the expression of GATA3, the master transcription factor for Th2 differentiation, and drives key features of atopy, including IgE production and eosinophilic inflammation.[9][16] this compound's inhibition of JAK1 and JAK3 directly interferes with this axis, reducing Th2-mediated responses.[18]

Th17 Pathway Modulation

The Th17 pathway, which produces IL-17A, IL-17F, and IL-22, is crucial for defense against certain pathogens but is also pathogenic in many autoimmune diseases.[19][20] The differentiation and function of Th17 cells depend on cytokines such as IL-6, IL-21, and IL-23, which signal through various JAKs to activate STAT3.[12][21] this compound's broad-spectrum JAK inhibition effectively suppresses STAT3 activation. Furthermore, its inhibition of SYK can modulate IL-17R signaling in keratinocytes, providing a dual blockade of this pathway.[3][22]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor this compound (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]

- 4. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor this compound (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated [businesswire.com]

- 5. medpagetoday.com [medpagetoday.com]

- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 7. Disorders of the JAK/STAT Pathway in T Cell Lymphoma Pathogenesis: Implications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic New Era for Atopic Dermatitis: Part 2. Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Th1 cytokines TNF-α and IFN-γ promote corticosteroid resistance in developing human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ruxolitinib reverses Dysregulated T Helper Cell Responses and controls Autoimmunity caused by a Novel STAT1 Gain of Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. globalrph.com [globalrph.com]

- 16. mdpi.com [mdpi.com]

- 17. Modulation of IL-4/IL-13 cytokine signaling in the context of allergic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. JAK1/3 signaling pathways are key initiators of TH2 differentiation and lung allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | The IL-17 pathway as a target in giant cell arteritis [frontiersin.org]

- 21. The Th17 Pathway and Inflammatory Diseases of the Intestines, Lungs and Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Improvements in chronic hand eczema seen with oral this compound in phase 2 study | MDedge [mdedge.com]

The Role of Gusacitinib in Autoimmune Models: A Technical Overview

Introduction: Gusacitinib (formerly ASN002) is an investigational, orally administered small molecule that functions as a dual inhibitor of the Janus kinase (JAK) family and spleen tyrosine kinase (SYK). This dual inhibitory action positions this compound as a potential therapeutic agent for a range of autoimmune and inflammatory diseases by simultaneously targeting multiple key signaling pathways involved in their pathogenesis. This technical guide provides an in-depth review of the available preclinical and clinical data on this compound in various autoimmune models, with a focus on its mechanism of action, experimental validation, and quantitative outcomes.

Mechanism of Action: Dual Inhibition of JAK and SYK Signaling

This compound potently inhibits the activity of all four members of the JAK family (JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)) as well as SYK.[1] This broad-spectrum inhibition allows for the modulation of multiple cytokine and immune cell signaling pathways that are central to the inflammatory cascade in autoimmune disorders.

JAK-STAT Pathway: The JAK-STAT signaling cascade is a critical downstream pathway for numerous cytokines and growth factors implicated in autoimmunity. This compound's inhibition of JAKs interferes with the signaling of pro-inflammatory cytokines associated with various T-helper (Th) cell lineages, including Th1, Th2, Th17, and Th22.[2]

SYK Signaling Pathway: SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling of activating Fc receptors and the B-cell receptor. By inhibiting SYK, this compound can modulate the function of various immune cells, including B-cells, mast cells, and macrophages.

The following diagram illustrates the points of intervention of this compound in the JAK-STAT signaling pathway.

Preclinical Evaluation in Autoimmune Models

In Vitro Kinase Inhibition

This compound has demonstrated potent inhibition of its target kinases in biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase | IC50 (nM) |

| SYK | 5 |

| JAK1 | 46 |

| JAK2 | 4 |

| JAK3 | 11 |

| TYK2 | 8 |

| Table 1: In vitro kinase inhibitory activity of this compound.[3] |

Collagen-Induced Arthritis (CIA) in Rats

The efficacy of this compound was evaluated in a rat model of collagen-induced arthritis, a well-established preclinical model for rheumatoid arthritis.

Experimental Protocol:

-

Model: Collagen-Induced Arthritis (CIA) in rats.

-

Induction: Immunization with bovine type II collagen.

-

Treatment Groups: this compound (3-30 mg/kg/day), Tofacitinib (10 mg/kg), Fostamatinib (10 mg/kg), and vehicle control.

-

Administration: Oral, once daily.

-

Endpoints: Arthritis scores, paw edema, and histopathological assessment of joint damage.

Results: this compound demonstrated dose-dependent efficacy in reducing both arthritis scores and paw edema in both early and late-stage disease models.[3] Notably, at a dose of 10 mg/kg, this compound led to a significantly greater reduction in histopathology scores compared to the JAK inhibitor Tofacitinib and the SYK inhibitor Fostamatinib alone.[3]

| Treatment Group | Dose (mg/kg) | Reduction in Histopathology Score (%) |

| This compound | 10 | 82 |

| Tofacitinib | 10 | 39 |

| Fostamatinib | 10 | 37 |

| Table 2: Comparative efficacy of this compound in the rat CIA model.[3] |

Systemic Lupus Erythematosus (SLE) Models

While this compound holds promise for the treatment of SLE due to its mechanism of action, specific preclinical data from established murine lupus models, such as the MRL/lpr mouse, were not publicly available in the searched resources. Further investigation in these models would be crucial to evaluate its potential to modulate key disease parameters like autoantibody production and nephritis.

Clinical Investigation in Autoimmune Models

This compound has been evaluated in Phase 2 clinical trials for atopic dermatitis and chronic hand eczema.

Atopic Dermatitis (AD) - RADIANT Trial (NCT03654755)

This Phase 2b study evaluated the efficacy and safety of this compound in adult patients with moderate-to-severe atopic dermatitis.[2]

Experimental Protocol:

-

Design: Randomized, double-blind, placebo-controlled, parallel-group.

-

Participants: 244 adult patients with moderate-to-severe atopic dermatitis.

-

Treatment Groups: this compound (40 mg, 60 mg, or 80 mg once daily) or placebo.

-

Duration: 12 weeks.

-

Primary Endpoint: Percentage change from baseline in the Eczema Area and Severity Index (EASI) score at week 12.

Results: The RADIANT trial met its primary endpoint, with the 60 mg and 80 mg doses of this compound demonstrating a statistically significant reduction in EASI score from baseline compared to placebo.[2] this compound also showed a rapid and statistically significant reduction in pruritus.[2]

| Treatment Group | Mean % Reduction in EASI from Baseline (Week 12) |

| This compound 80 mg | Statistically Significant vs. Placebo |

| This compound 60 mg | Statistically Significant vs. Placebo |

| This compound 40 mg | Not Reported |

| Placebo | Not Reported |

| Table 3: Efficacy of this compound in the RADIANT trial for Atopic Dermatitis.[2] |

Chronic Hand Eczema (CHE) - (NCT03728504)

A Phase 2b study assessed the efficacy and safety of this compound in adult patients with moderate-to-severe chronic hand eczema.[4]

Experimental Protocol:

-

Design: Randomized, double-blind, placebo-controlled, parallel-group.

-

Participants: 97 adult patients with moderate-to-severe chronic hand eczema.

-

Treatment Groups: this compound (40 mg or 80 mg once daily) or placebo.

-

Duration: 16 weeks (primary endpoint).

-

Primary Endpoint: Mean percentage change from baseline in the modified Total Lesion-Symptom Score (mTLSS) at week 16.

Results: this compound achieved a dose-dependent, clinically meaningful, and statistically significant improvement in the primary endpoint.[4] The 80 mg dose resulted in a 69% decrease in mTLSS from baseline, compared to 33% for placebo.[2]

| Treatment Group | Mean % Decrease in mTLSS from Baseline (Week 16) | p-value vs. Placebo |

| This compound 80 mg | 69% | <0.005 |

| This compound 40 mg | 49% | Not Statistically Significant |

| Placebo | 33% | - |

| Table 4: Efficacy of this compound in Chronic Hand Eczema.[2][4] |

The following diagram depicts the general workflow of the Phase 2b clinical trial for Chronic Hand Eczema.

In Vitro Cytokine Inhibition

While it is established that this compound's mechanism of action involves the suppression of Th1, Th2, Th17, and Th22 cytokine pathways, specific quantitative data on the percentage of inhibition of key cytokines such as IL-4, IL-13, IL-17, and IFN-γ at various concentrations of this compound are not publicly available in the searched resources. Such data would be valuable for a more detailed understanding of its immunomodulatory profile.

Conclusion

This compound, as a dual JAK/SYK inhibitor, demonstrates a promising therapeutic profile in autoimmune models. Preclinical data in a rat model of rheumatoid arthritis show superior efficacy in reducing joint damage compared to single-target inhibitors. Furthermore, clinical trials in atopic dermatitis and chronic hand eczema have provided evidence of its clinical efficacy and a favorable safety profile. The dual-inhibition strategy offers a broad-spectrum approach to modulating the complex inflammatory cascades underlying various autoimmune diseases. Further research, particularly preclinical studies in models of other autoimmune conditions like systemic lupus erythematosus and detailed in vitro cytokine inhibition profiling, will be instrumental in fully elucidating the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asanabio.com [asanabio.com]

- 4. Association of Autoantibody Concentrations and Trajectories With Lupus Nephritis Histologic Features and Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]

Gusacitinib's Impact on Mast Cell and B-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gusacitinib (formerly ASN002) is an investigational, orally bioavailable small molecule that acts as a potent dual inhibitor of the Janus kinase (JAK) family and spleen tyrosine kinase (SYK).[1][2][3] This dual mechanism of action allows this compound to modulate a broad range of signaling pathways that are critical for the activation and function of key immune cells, including mast cells and B-cells. By targeting both JAK-STAT and SYK-mediated pathways, this compound has demonstrated potential in treating a variety of inflammatory and autoimmune diseases, particularly those with complex pathogenesis like atopic dermatitis and chronic hand eczema.[3][4] This technical guide provides an in-depth overview of the preclinical and clinical data on this compound's impact on mast cell and B-cell activation, details the experimental methodologies for assessing its activity, and visualizes the core signaling pathways involved.

Mechanism of Action: Dual Inhibition of JAK and SYK

This compound is a potent inhibitor of all four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—and the spleen tyrosine kinase (SYK).[1][3] These kinases are crucial transducers of extracellular signals into the cell, regulating immune cell development, activation, and survival.

-

JAK Family: These tyrosine kinases are associated with cytokine receptors on the cell surface. Upon cytokine binding, JAKs become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, proliferation, and differentiation.[5][6] The JAK-STAT pathway is central to the signaling of numerous cytokines implicated in allergic and autoimmune diseases.[7]

-

Spleen Tyrosine Kinase (SYK): SYK is a non-receptor tyrosine kinase that plays a vital role in signaling downstream of various immunoreceptors, including the high-affinity IgE receptor (FcεRI) on mast cells and the B-cell receptor (BCR) on B-cells.[3][4][8] Activation of these receptors leads to SYK-mediated phosphorylation of downstream targets, initiating signaling cascades that result in cellular activation, degranulation, cytokine release, and proliferation.[3][4]

By simultaneously inhibiting both JAK and SYK, this compound can effectively block multiple, often redundant, inflammatory pathways.[4]

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of this compound against its primary targets has been characterized in biochemical assays.

| Target Kinase | IC50 (nM) |

| SYK | 5 |

| JAK1 | 46 |

| JAK2 | 4 |

| JAK3 | 11 |

| TYK2 | 8 |

| Table 1: In vitro inhibitory concentrations (IC50) of this compound against target kinases.[9] |

Impact on Mast Cell Activation

Mast cells are key effector cells in allergic and inflammatory responses. Their activation, primarily through the cross-linking of IgE bound to FcεRI, leads to the release of pre-formed mediators (e.g., histamine, tryptase) and the de novo synthesis of pro-inflammatory cytokines and lipid mediators.[5][10] Both SYK and JAK-STAT pathways are integral to these processes.

-

Inhibition of Degranulation: SYK is one of the earliest and most critical signaling molecules activated downstream of FcεRI.[3][4] Its inhibition by this compound is expected to block the entire downstream cascade leading to mast cell degranulation.

-

Reduction of Cytokine Signaling: Many cytokines that promote mast cell survival, proliferation, and activation (e.g., IL-4, IL-13, IL-31) signal through the JAK-STAT pathway.[6][7] By inhibiting JAKs, this compound can attenuate the effects of these pro-inflammatory cytokines on mast cells.

Signaling Pathway in Mast Cells

Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker for mast cell degranulation.

-

Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) or primary human mast cells derived from CD34+ progenitors. For IgE-dependent activation, sensitize cells with anti-DNP IgE overnight.

-

Cell Plating: Wash and resuspend cells in a buffered salt solution (e.g., Tyrode's buffer). Plate the cells in a 96-well plate.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1-2 hours at 37°C.

-

Cell Stimulation: Induce degranulation by adding a stimulus. For IgE-sensitized cells, use a multivalent antigen (e.g., DNP-HSA). For IgE-independent activation, use a secretagogue like compound 48/80 or substance P.

-

Sample Collection: After a 30-60 minute incubation at 37°C, centrifuge the plate to pellet the cells. Collect the supernatant.

-

Enzyme Assay:

-

To measure released β-hexosaminidase, mix a sample of the supernatant with a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate buffer.

-

To measure total cellular β-hexosaminidase, lyse a separate set of untreated cells with Triton X-100 and use the lysate in the enzyme assay.

-

Incubate the reaction at 37°C, then stop it by adding a high pH buffer (e.g., glycine).

-

-

Data Analysis: Read the absorbance at 405 nm. Calculate the percentage of degranulation for each condition relative to the total enzyme content. Plot the results to determine the IC50 of this compound.

Experimental Workflow: Mast Cell Degranulation Assay

Impact on B-Cell Activation

B-cells are central to humoral immunity through their differentiation into antibody-secreting plasma cells. The B-cell receptor (BCR) is the key activating receptor on B-cells, and its signaling is critically dependent on SYK.[8] Additionally, cytokines signaling via the JAK-STAT pathway are essential for B-cell proliferation, class-switching, and differentiation.[11][12]

-

Inhibition of BCR Signaling: Upon antigen binding to the BCR, SYK is recruited and activated, initiating a cascade that leads to B-cell activation, characterized by the upregulation of co-stimulatory molecules like CD69 and CD86, and proliferation.[5][8] this compound's inhibition of SYK is expected to potently block these initial activation events.

-

Modulation of B-Cell Differentiation: Cytokines such as IL-4, IL-21, and interferons, which are crucial for B-cell differentiation into plasma cells and memory B-cells, utilize the JAK-STAT pathway.[11] By inhibiting JAKs, this compound can interfere with these terminal differentiation processes, potentially reducing antibody production. Studies on other JAK inhibitors have shown a reduction in plasma cell differentiation.[11]

Signaling Pathway in B-Cells

Experimental Protocol: B-Cell Activation and Proliferation Assay

This protocol describes how to measure the effect of this compound on early B-cell activation (CD69/CD86 expression) and proliferation (Ki-67 staining) using flow cytometry.

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation. B-cells can be further purified using negative selection magnetic beads if required.

-

Cell Culture and Treatment: Culture the cells in appropriate media. Add various concentrations of this compound or vehicle control and pre-incubate for 1-2 hours.

-

Cell Stimulation: Activate the B-cells by adding a stimulus such as anti-IgM antibodies to cross-link the BCR, or a combination of stimuli like CpG oligodeoxynucleotides (for TLR9) and IL-21 (for cytokine receptor). Culture for 24-72 hours.

-

Surface Staining (Activation): For early activation (24 hours), harvest cells and stain with fluorescently-labeled antibodies against a B-cell marker (e.g., CD19) and activation markers (e.g., CD69, CD86).

-

Intracellular Staining (Proliferation): For proliferation (72 hours), harvest cells, perform surface staining as above, then fix and permeabilize the cells. Stain with a fluorescently-labeled antibody against the proliferation marker Ki-67.

-

Flow Cytometry: Acquire data on a flow cytometer.

-

Data Analysis: Gate on the CD19+ B-cell population. Analyze the expression levels (Mean Fluorescence Intensity) or percentage of positive cells for CD69, CD86, and Ki-67 in the this compound-treated samples compared to the vehicle control.

Clinical Efficacy in Inflammatory Dermatoses

The dual inhibition of pathways relevant to both innate (mast cell-driven) and adaptive (B-cell and T-cell-driven) immunity makes this compound a promising candidate for complex inflammatory skin diseases.

Quantitative Data: Phase 2b Study in Chronic Hand Eczema (CHE)

A randomized, double-blind, placebo-controlled study evaluated this compound in patients with moderate-to-severe CHE.[13][14]

| Endpoint (at Week 16) | Placebo | This compound 40 mg | This compound 80 mg |

| Mean % Decrease in mTLSS | 33.5% | 49.0% (p=0.132) | 69.5% (p<0.005) |

| % Patients with PGA of 0/1*** | 6.3% | - | 31.3% (p<0.05) |

| Mean % Decrease in HECSI ** | 21.7% | - | 73.3% (p<0.001) |

| Table 2: Efficacy of this compound in a Phase 2b study for Chronic Hand Eczema.[13][14] | |||

| mTLSS: modified Total Lesion-Symptom Score | |||

| **PGA: Physician's Global Assessment (0=clear, 1=almost clear) | |||

| ***HECSI: Hand Eczema Severity Index |

These results demonstrate a clear, dose-dependent clinical benefit of this compound, which is consistent with its potent, dual mechanism of action impacting multiple inflammatory cell types.

Conclusion

This compound's unique ability to potently inhibit both the JAK-STAT and SYK signaling pathways provides a comprehensive approach to modulating the immune responses that underpin complex inflammatory diseases. Its demonstrated impact on critical functions of mast cells and B-cells, from initial activation and degranulation to proliferation and differentiation, highlights its potential as a broad-spectrum immunomodulatory agent. The quantitative preclinical data on its kinase inhibition profile, combined with positive clinical trial results, underscores the therapeutic promise of this dual-inhibition strategy. Further research will continue to elucidate the full spectrum of this compound's effects on the immune system and its potential applications in a range of debilitating conditions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor this compound (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]

- 4. Asana BioSciences to Present Positive Results from Phase 2b Study of Oral JAK/SYK Inhibitor this compound in Patients with Chronic Hand Eczema in the Late-Breaking News Session at the EADV Virtual Congress [businesswire.com]

- 5. B Cell Development and T-Dependent Antibody Response Are Regulated by p38γ and p38δ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. B cell-based therapies in CNS autoimmunity: differentiating CD19 and CD20 as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-based phenotypic screening of mast cell degranulation unveils kinetic perturbations of agents targeting phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A highly selective KIT inhibitor MOD000001 suppresses IgE-mediated mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial STAT3 plays a major role in IgE-antigen-mediated mast cell exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histamine Release from Mast Cells and Basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mast cell homeostasis and the JAK–STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells [frontiersin.org]

- 14. Oral spleen tyrosine kinase/Janus Kinase inhibitor this compound for the treatment of chronic hand eczema: Results of a randomized phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the chemical structure and properties of Gusacitinib

An In-depth Technical Guide to Gusacitinib

This compound (formerly ASN002) is an orally administered small molecule being investigated for the treatment of various autoimmune and inflammatory diseases.[1][2] It functions as a dual inhibitor of the Janus kinase (JAK) family and spleen tyrosine kinase (SYK), positioning it as a novel therapeutic agent with a broad-spectrum anti-inflammatory profile.[2][3] This guide provides a detailed overview of its chemical structure, properties, mechanism of action, and clinical data, tailored for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule belonging to the class of organic compounds known as phenylpiperidines.[4]

IUPAC Name: 2-[1-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C24H28N8O2 | [1][4] |

| Molar Mass | 460.542 g·mol−1 | [1][4] |

| CAS Number | 1425381-60-7 | [1] |

| DrugBank Accession | DB15670 | [4] |

| Appearance | Light yellow to yellow solid | [5] |

| Solubility | In DMSO: 92 mg/mL (199.76 mM) | [6] |

| SMILES | N#CCC1CCN(C2=NC(NC3=CC=C(N4CCC(O)CC4)C=C3)=C5C(C=NNC5=O)=N2)CC1 | [5][7] |

| InChI Key | NLFLXLJXEIUQDL-UHFFFAOYSA-N | [1] |

Mechanism of Action

This compound is a potent, orally active dual inhibitor of spleen tyrosine kinase (SYK) and the Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and the tyrosine kinase 2 (TYK2).[1][3][5][8] By targeting these critical nodes in cytokine signaling, this compound can simultaneously modulate multiple pathways involved in inflammation and immune responses.

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a crucial signaling cascade for numerous cytokines and growth factors that drive autoimmune and inflammatory diseases.[9][10] this compound's pan-JAK inhibition blocks the signaling of Th1, Th2, Th17, and Th22 cytokines, which are implicated in the pathogenesis of conditions like atopic dermatitis and chronic hand eczema.[3][11]

Concurrently, SYK is a key mediator in the signaling pathways of various immune receptors, including B-cell receptors and Fc receptors.[3] SYK also plays a significant role in IL-17R signaling in keratinocytes, promoting their proliferation and differentiation.[3] By inhibiting both JAK and SYK, this compound targets both the immune cells and the epithelial cells responsible for disease pathogenesis, offering a more comprehensive therapeutic approach.[3]

Quantitative Data

This compound's potency has been quantified through biochemical assays, and its clinical efficacy has been demonstrated in Phase 2 clinical trials.

Biochemical Potency

This compound demonstrates potent inhibition against both SYK and all four members of the JAK family.

Table 2: this compound IC50 Values

| Target Kinase | IC50 (nM) | Reference(s) |

| SYK | 5 | [5][8] |

| JAK1 | 46 | [5][8] |

| JAK2 | 4 | [5][8] |

| JAK3 | 11 | [5][8] |

| TYK2 | 8 | [5][8] |

Clinical Efficacy in Chronic Hand Eczema (Phase 2b)

A randomized, double-blind, placebo-controlled Phase 2b study (NCT03728504) evaluated the efficacy and safety of this compound in 97 adult patients with moderate-to-severe chronic hand eczema (CHE).[3][9][12][13]

Table 3: Key Efficacy Endpoints at Week 16 (NCT03728504)

| Endpoint | Placebo (n=32) | This compound 40 mg (n=32) | This compound 80 mg (n=33) | Reference(s) |

| % Decrease in mTLSS from Baseline (Primary Endpoint) | 33.5% | 49.0% | 69.5% (p<0.005) | [9][12][14][15] |

| % Decrease in HECSI from Baseline | 21.7% | - | 73.3% (p<0.001) | [12][14] |

| % Patients with PGA Improvement | 6.3% | - | 31.3% (p<0.05) | [12] |

| % Decrease in Pruritus Sub-score from Baseline | 29.8% | 50.0% | 65.7% | [11][15] |

mTLSS: modified Total Lesion-Symptom Score; HECSI: Hand Eczema Severity Index; PGA: Physician's Global Assessment. P-values are in comparison to placebo.

The study highlighted a rapid onset of action, with significant reductions in mTLSS observed as early as week 2 for the 80 mg dose group.[11][12][14] The drug was generally well-tolerated, with the most common adverse events being upper respiratory tract infection, headache, nausea, and nasopharyngitis.[12][13][16]

Experimental Protocols

Phase 2b Study in Chronic Hand Eczema (NCT03728504)

The primary clinical data for this compound comes from a well-structured Phase 2b trial.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[9][12][14]

-

Patient Population: 97 adult patients with moderate-to-severe Chronic Hand Eczema (CHE) refractory to corticosteroid therapy.[9][11][12]

-

Randomization: Patients were randomized in a 1:1:1 ratio.[12][14]

-

Intervention:

-

Group 1: Placebo, once daily.

-

Group 2: this compound 40 mg, once daily.

-

Group 3: this compound 80 mg, once daily.

-

-

Duration: The primary analysis was conducted after 12-16 weeks of treatment (Part A), followed by an extension period (Part B) where all patients received this compound.[9][12][14]

-

Primary Endpoint: The main outcome measured was the percentage decrease in the modified Total Lesion-Symptom Score (mTLSS) from baseline to week 16.[11][13]

-

Secondary Endpoints: Key secondary endpoints included the Hand Eczema Severity Index (HECSI), Physician's Global Assessment (PGA), and improvement in pruritus.[12][13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Asana BioSciences - AdisInsight [adisinsight.springer.com]

- 3. biospace.com [biospace.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 12. Oral spleen tyrosine kinase/Janus Kinase inhibitor this compound for the treatment of chronic hand eczema: Results of a randomized phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. researchgate.net [researchgate.net]

- 15. Asana BioSciences’ JAK/SYK Inhibitor Performs Well in Phase 2b Study of Hand Eczema - - PracticalDermatology [practicaldermatology.com]

- 16. Asana BioSciences’ this compound Granted FDA Fast-Track Designation for Moderate-to-Severe Chronic Hand Eczema [businesswire.com]

Gusacitinib (ASN002): A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gusacitinib, also known as ASN002, is an orally bioavailable small molecule that functions as a dual inhibitor of the Janus kinase (JAK) family and spleen tyrosine kinase (SYK).[1][2][3] Developed by Asana BioSciences, this compound has been investigated primarily for the treatment of chronic inflammatory skin conditions, including atopic dermatitis and chronic hand eczema.[2][3][4] The rationale for its development stems from the central role that the JAK-STAT and SYK signaling pathways play in the pathogenesis of these multifactorial diseases. By simultaneously targeting these key pathways, this compound aims to provide a broad-spectrum anti-inflammatory effect.[3]

Discovery and Preclinical Development

This compound was identified as a potent dual inhibitor of JAK and SYK through targeted drug discovery programs.[2] Preclinical studies demonstrated its ability to inhibit key inflammatory pathways implicated in autoimmune and inflammatory diseases.[3]

Biochemical Activity

This compound has shown potent inhibitory activity against all members of the JAK family (JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)) as well as SYK in biochemical assays.[5] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |

| SYK | 5 |

| JAK1 | 46 |

| JAK2 | 4 |

| JAK3 | 11 |

| TYK2 | 8 |

Table 1: Biochemical Inhibitory Activity of this compound[5]

Preclinical Efficacy

The preclinical efficacy of this compound was evaluated in various models, including those for hematological malignancies. In a multiple myeloma (H929) xenograft model, this compound demonstrated the ability to inhibit tumor growth. It also showed efficacy in a human erythroleukemia mouse model, where it delayed the onset of hind limb paralysis.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the signaling of multiple cytokines and immune cell receptors involved in inflammation and immune responses.

Dual Inhibition of JAK and SYK Signaling Pathways

The JAK family of kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the signaling pathways for numerous cytokines and growth factors that drive inflammatory processes in diseases like atopic dermatitis.[3][6] These cytokines include those involved in the Th1, Th2, Th17, and Th22 inflammatory axes.[3] By inhibiting JAKs, this compound effectively dampens the signaling cascades initiated by these pro-inflammatory mediators.[3][6]

Spleen tyrosine kinase (SYK) is a key mediator of signaling from various immune receptors, including B-cell receptors, Fc receptors, and integrins.[3] It plays a crucial role in the activation of a wide range of immune cells such as B cells, mast cells, macrophages, and neutrophils.[3] Inhibition of SYK by this compound modulates the activation of these cells and their downstream inflammatory responses.[3]

References

- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]

- 2. This compound - Asana BioSciences - AdisInsight [adisinsight.springer.com]

- 3. Asana BioSciences to Present Positive Results from Phase 2b Study of Oral JAK/SYK Inhibitor this compound in Patients with Chronic Hand Eczema in the Late-Breaking News Session at the EADV Virtual Congress [businesswire.com]

- 4. businesswire.com [businesswire.com]

- 5. selleckchem.com [selleckchem.com]

- 6. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - JP [thermofisher.com]

Gusacitinib's Effect on Cytokine Storm In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A cytokine storm, or cytokine release syndrome (CRS), is a severe immune reaction characterized by the rapid and excessive release of pro-inflammatory cytokines. This systemic inflammation can lead to multi-organ failure and is a significant concern in various infectious diseases and certain immunotherapies. Gusacitinib (formerly ASN002) is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the Janus kinase (JAK) family and spleen tyrosine kinase (SYK).[1][2] By targeting these critical nodes in cytokine signaling pathways, this compound presents a promising therapeutic strategy for mitigating the devastating effects of a cytokine storm. This technical guide provides an in-depth overview of the in vitro effects of this compound on cytokine production, detailing its mechanism of action, relevant experimental protocols, and the signaling pathways it modulates.

Mechanism of Action: Dual Inhibition of JAK and SYK

This compound's therapeutic potential in inflammatory conditions stems from its ability to simultaneously block two key signaling pathways involved in cytokine production and immune cell activation: the JAK-STAT and SYK pathways.

-

JAK-STAT Pathway: The Janus kinase family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—plays a pivotal role in transducing signals for a wide array of cytokines and growth factors. Upon cytokine binding to their receptors, JAKs become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of numerous genes, including those encoding pro-inflammatory cytokines. This compound's pan-JAK inhibition effectively dampens the signaling of multiple cytokine families, including those involved in the Th1, Th2, Th17, and Th22 immune responses.[1]

-

SYK Pathway: Spleen tyrosine kinase is a crucial mediator of signal transduction downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors. Activation of SYK in immune cells like B cells, mast cells, macrophages, and neutrophils triggers intracellular signaling cascades that result in the release of pro-inflammatory mediators, including cytokines.

By inhibiting both JAK and SYK, this compound offers a comprehensive approach to suppressing the inflammatory cascade that characterizes a cytokine storm.

Quantitative Data

While specific in vitro data on this compound's dose-dependent inhibition of a full panel of cytokines in a classic cytokine storm model (e.g., LPS-stimulated PBMCs) is not extensively available in the public domain, its potent inhibitory activity against its primary targets has been well-characterized in biochemical assays.

Table 1: this compound (ASN002) Biochemical IC50 Values

| Target | IC50 (nM) |

| SYK | 5 |

| JAK1 | 46 |

| JAK2 | 4 |

| JAK3 | 11 |

| TYK2 | 8 |

(Data sourced from MedChemExpress)[3]

Clinical studies on atopic dermatitis and chronic hand eczema have demonstrated that treatment with this compound leads to a significant downregulation of serum biomarkers associated with Th1, Th2, and Th17/Th22 immunity, providing in vivo evidence of its broad cytokine-modulating effects.[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound in the context of cytokine release.

Experimental Protocols

The following is a representative protocol for an in vitro cytokine release assay to evaluate the effect of this compound on a lipopolysaccharide (LPS)-induced cytokine storm model using human peripheral blood mononuclear cells (PBMCs).

Objective: To determine the dose-dependent inhibitory effect of this compound on the production of pro-inflammatory cytokines by human PBMCs stimulated with LPS.

Materials:

-

This compound (ASN002)

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex bead-based immunoassay for target cytokines (e.g., TNF-α, IL-6, IL-1β)

Experimental Workflow:

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Seeding: Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well.

-

This compound Treatment: Prepare a serial dilution of this compound in complete RPMI 1640 medium. Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Pre-incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for drug uptake.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce cytokine release. Include unstimulated control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using ELISA or a multiplex bead-based immunoassay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value for the inhibition of each cytokine.

Conclusion

This compound's dual inhibition of JAK and SYK provides a robust mechanism for suppressing the overproduction of a broad spectrum of pro-inflammatory cytokines that drive the pathophysiology of a cytokine storm. While direct in vitro studies specifically modeling a cytokine storm with this compound are not extensively published, its potent biochemical inhibition of key signaling kinases and its demonstrated in vivo efficacy in downregulating inflammatory cytokines strongly support its potential as a therapeutic agent for conditions characterized by excessive cytokine release. The experimental protocol outlined in this guide provides a framework for further in vitro investigation to quantify the dose-dependent effects of this compound on a panel of cytokines in a simulated cytokine storm environment. Such studies will be invaluable for further elucidating its therapeutic potential and informing its clinical development for cytokine storm-related pathologies.

References

- 1. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor this compound (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

Gusacitinib in Preclinical Models of Systemic Lupus Erythematosus: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and tissue damage in multiple organs. The Janus kinase (JAK) and Spleen tyrosine kinase (SYK) signaling pathways are pivotal in the pathogenesis of SLE, mediating the effects of various pro-inflammatory cytokines and immune cell activation. Gusacitinib (ASN002), a potent oral inhibitor of both JAK and SYK, presents a promising therapeutic strategy by simultaneously targeting these key pathways.[1] This technical guide explores the potential of this compound in preclinical lupus models, providing a scientific rationale, detailed hypothetical experimental protocols, and expected outcomes based on its mechanism of action and data from other JAK inhibitors in similar models.

Introduction: The Rationale for Dual JAK/SYK Inhibition in Lupus

The pathogenesis of SLE involves a complex interplay of immune dysregulation, including B and T cell hyperactivity, and the overproduction of inflammatory cytokines.[2] The JAK/STAT pathway is a critical signaling cascade for numerous cytokines implicated in lupus, such as interferons (IFNs), interleukins (IL-6, IL-10, IL-12, IL-23), which drive immune cell differentiation, activation, and survival.[2] SYK is essential for signaling through the B cell receptor (BCR), a key pathway for B cell activation and autoantibody production.[1]

This compound's dual inhibitory action on both JAK and SYK provides a multi-pronged approach to potentially ameliorate lupus pathology by:

-

Broadly suppressing cytokine signaling: By inhibiting multiple JAK isoforms (JAK1, JAK2, JAK3, and TYK2), this compound can dampen the inflammatory milieu that perpetuates the autoimmune response.[3]

-

Inhibiting B cell activation: Through SYK inhibition, this compound can directly target the activation of autoreactive B cells, potentially reducing the production of pathogenic autoantibodies.[1]

-

Modulating other immune cells: Both JAK and SYK pathways are involved in the function of various immune cells, including T cells, macrophages, and dendritic cells, all of which contribute to lupus pathogenesis.

This dual mechanism suggests that this compound could be more effective than agents targeting a single pathway, offering a comprehensive approach to controlling the multifaceted nature of SLE.[1]

This compound: Compound Profile

| Feature | Description | Reference |

| Mechanism of Action | Oral dual inhibitor of Janus kinases (JAK1, JAK2, JAK3, TYK2) and Spleen tyrosine kinase (SYK). | [3] |

| IC50 Values | SYK: 5 nM, JAK1: 46 nM, JAK2: 4 nM, JAK3: 11 nM, TYK2: 8 nM | [3] |

| Therapeutic Potential | Investigated for various autoimmune and inflammatory diseases, with promise in conditions like chronic hand eczema and atopic dermatitis. Its mechanism holds potential for systemic lupus erythematosus. | [1] |

Preclinical Evaluation in Murine Lupus Models

While specific preclinical data for this compound in lupus models is not yet publicly available, this section outlines detailed experimental protocols for evaluating its efficacy in two widely used and well-characterized spontaneous mouse models of lupus: the MRL/lpr and NZB/W F1 strains.[4][5]

Experimental Models

-

MRL/lpr Mice: These mice carry the Faslpr mutation, leading to defective apoptosis of lymphocytes and subsequent lymphoproliferation, autoantibody production, and severe lupus-like disease, including glomerulonephritis and skin lesions.[4] Disease onset is typically between 8 and 12 weeks of age.[6]

-

NZB/W F1 Mice: This hybrid strain develops a lupus-like syndrome that closely resembles human SLE, with a predominant feature of severe, often fatal, immune complex-mediated glomerulonephritis.[5] Disease manifestation, particularly proteinuria, typically begins around 20-24 weeks of age.[7]

Experimental Design and Workflow

A representative experimental workflow for a preclinical study of this compound in a lupus mouse model is depicted below.

Caption: Hypothetical experimental workflow for evaluating this compound in preclinical lupus models.

Detailed Experimental Protocols

-

Animals: Female MRL/lpr or NZB/W F1 mice will be used as they exhibit a more severe disease phenotype.[5][6] Mice will be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Grouping: Mice will be randomized into treatment groups (n=10-15 per group) based on initial body weight and proteinuria levels (for therapeutic studies).

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose)

-

Group 2: this compound (low dose, e.g., 10 mg/kg)

-

Group 3: this compound (high dose, e.g., 30 mg/kg)

-

Group 4: Positive control (e.g., cyclophosphamide, 20 mg/kg weekly)[7]

-

-

Prophylactic: Treatment will be initiated before significant disease onset (e.g., 8 weeks of age for MRL/lpr, 16 weeks for NZB/W F1) and continue for 8-12 weeks.

-

Therapeutic: Treatment will be initiated after the establishment of disease, as evidenced by significant proteinuria (e.g., >100 mg/dL) (e.g., 12-14 weeks of age for MRL/lpr, 22-24 weeks for NZB/W F1), and continue for 6-8 weeks.[8]

-